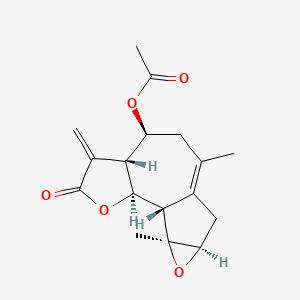
Arteglasin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arteglasin A is a sesquiterpene lactone.
Scientific Research Applications
Cerebral Autosomal Dominant Arteriopathy with Subcortical Infarcts and Leukoencephalopathy (CADASIL)
Arteglasin A has been researched in the context of CADASIL, a monogenic small vessel disease. This condition is characterized by a range of neurological symptoms and is linked to mutations in the NOTCH3 gene. Research has focused on understanding the clinical, neuroimaging, neuropathological, genetic, and therapeutic aspects of CADASIL (Di Donato et al., 2017). Additionally, CADASIL is known for causing brain infarcts and dementia, and research has delved into its hereditary nature and the associated vascular pathology (Kalimo et al., 2002).
OCT-Angiography and CADASIL
Studies have utilized Optical Coherence Tomography Angiography (OCT-A) to evaluate retinal and choriocapillaris blood flow in CADASIL patients. This approach has helped in understanding the changes in retinal vessel density associated with the disease, offering insights into the underlying vascular changes (Nelis et al., 2018).
Implications of CADASIL in Vascular Dementia
Research has also focused on the implications of CADASIL in causing vascular dementia, particularly looking at the role of stem cell factor and granulocyte colony-stimulating factor in therapeutic approaches. These studies have explored how these factors might influence the progression of the disease and potentially offer avenues for treatment (Liu et al., 2015).
Structural and Functional Impact
There has been significant interest in the structural and functional impact of CADASIL on patients, including studies on cerebral vasoreactivity and morphometric analysis of vascular changes. This research has implications for understanding the pathophysiology of the disease and potential therapeutic interventions (Lacombe et al., 2005), (Brulin et al., 2002).
properties
CAS RN |
33204-39-6 |
|---|---|
Product Name |
Arteglasin A |
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
[(1S,2S,6R,7S,12R,14S)-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-7-yl] acetate |
InChI |
InChI=1S/C17H20O5/c1-7-5-11(20-9(3)18)13-8(2)16(19)21-15(13)14-10(7)6-12-17(14,4)22-12/h11-15H,2,5-6H2,1,3-4H3/t11-,12+,13+,14-,15-,17+/m0/s1 |
InChI Key |
IJNUSISHBLGZMG-JMZZHWKLSA-N |
Isomeric SMILES |
CC1=C2C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H]([C@H](C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |
SMILES |
CC1=C2CC3C(C2C4C(C(C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |
Canonical SMILES |
CC1=C2CC3C(C2C4C(C(C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




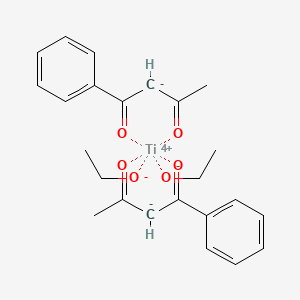
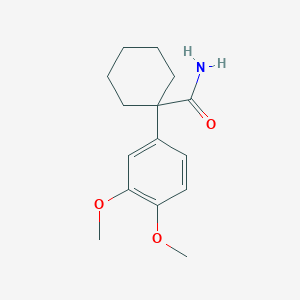


![3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1204975.png)

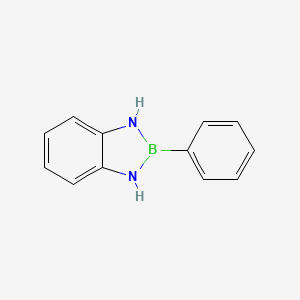

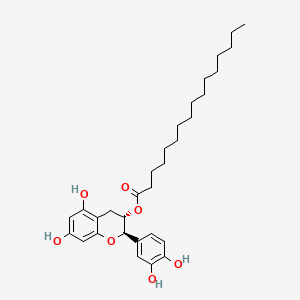
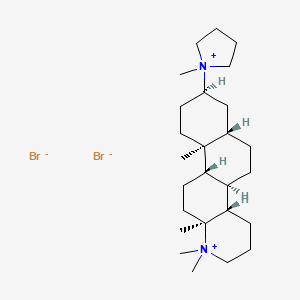
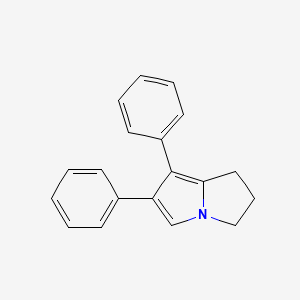
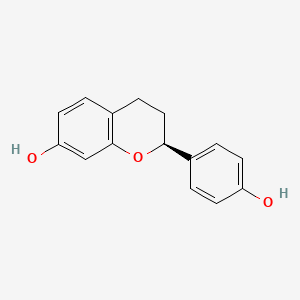
![2-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B1204991.png)